3-(2-Nitrovinyl)thiophene
Overview
Description
3-(2-Nitrovinyl)thiophene is an organic compound with the chemical formula C6H5NO2S. It is characterized by a thiophene ring substituted with a nitrovinyl group at the third position. This compound is known for its yellow crystalline appearance and has a melting point of 76-77°C .
Mechanism of Action
Target of Action
3-(2-Nitrovinyl)thiophene is a type of thiophene-based compound . Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Experimental and theoretical studies of 2-(2-nitrovinyl)thiophene were conducted using density functional theory (dft/b3lyp) at 6-311g basis sets to evaluate molecular geometry, vibrational analysis, and electronic absorption spectra . The observed HOMO and LUMO energy gaps affirm that the charge transfer happens inside the title compound .
Biochemical Pathways
Thiophene derivatives are known to have a prominent role in the advancement of organic semiconductors .
Pharmacokinetics
The pharmacokinetics of thiophene derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 3-(2-Nitrovinyl)thiophene involves the reaction of 2-thiophenecarboxaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, in a solvent like methanol. The reaction proceeds via a Knoevenagel condensation, forming the nitrovinyl group attached to the thiophene ring .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrovinyl)thiophene undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Substitution: The nitrovinyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Diborane, hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: 3-(2-Aminovinyl)thiophene.
Oxidation: Thiophene sulfoxides or sulfones.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Nitrovinyl)thiophene has several scientific research applications:
Organic Electronics: It is used in the development of organic solar cells and organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Materials Science: The compound is studied for its potential use in corrosion inhibitors and as a building block for advanced materials.
Medicinal Chemistry: Thiophene derivatives, including this compound, exhibit various biological activities such as anti-inflammatory, antifungal, and antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-Nitrovinyl)thiophene: Similar structure but with the nitrovinyl group at the second position.
3-(2-Aminovinyl)thiophene: The amino derivative of 3-(2-Nitrovinyl)thiophene.
Thiophene sulfoxides and sulfones: Oxidized derivatives of thiophene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other thiophene derivatives. Its combination of a nitrovinyl group and a thiophene ring makes it particularly valuable in applications requiring both electron-donating and electron-withdrawing functionalities .
Properties
IUPAC Name |
3-[(E)-2-nitroethenyl]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-7(9)3-1-6-2-4-10-5-6/h1-5H/b3-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLSHYMRBHFIAN-HNQUOIGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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